molecular formula C10H18O3Si B14210992 Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol CAS No. 824948-64-3

Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol

Katalognummer: B14210992
CAS-Nummer: 824948-64-3
Molekulargewicht: 214.33 g/mol
InChI-Schlüssel: YYSBKANCTVQSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol is a chemical compound with the CAS number 824948-64-3. This compound is known for its unique structure, which includes an acetic acid moiety, a methylidene group, a trimethylsilyl group, and a but-3-yn-1-ol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol typically involves multiple steps. One common method includes the reaction of a trimethylsilyl-protected alkyne with an aldehyde, followed by the addition of acetic acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

824948-64-3

Molekularformel

C10H18O3Si

Molekulargewicht

214.33 g/mol

IUPAC-Name

acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol

InChI

InChI=1S/C8H14OSi.C2H4O2/c1-8(7-9)5-6-10(2,3)4;1-2(3)4/h9H,1,7H2,2-4H3;1H3,(H,3,4)

InChI-Schlüssel

YYSBKANCTVQSKO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C[Si](C)(C)C#CC(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.